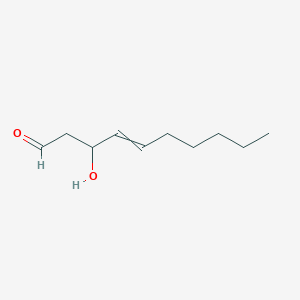
3-Hydroxydec-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxydec-4-enal: is an organic compound belonging to the class of aldehydes It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a decene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxydec-4-enal can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxydec-4-ene using mild oxidizing agents. Another method includes the reduction of 3-hydroxydec-4-enoic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 3-hydroxydec-4-enoic acid. This process typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Hydroxydec-4-enal can undergo oxidation to form 3-hydroxydec-4-enoic acid.
Reduction: The compound can be reduced to 3-hydroxydecane using reducing agents like LiAlH4 or NaBH4.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products Formed:
Oxidation: 3-Hydroxydec-4-enoic acid.
Reduction: 3-Hydroxydecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydroxydec-4-enal is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its role in lipid peroxidation and its potential effects on cellular processes. It is also used in the study of oxidative stress and its impact on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: In industrial applications, this compound is used in the production of fragrances and flavors due to its aldehyde group, which imparts a pleasant aroma.
Wirkmechanismus
3-Hydroxydec-4-enal exerts its effects primarily through its interaction with cellular components. It can form adducts with proteins and nucleic acids, leading to changes in their structure and function. The compound is also known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. The molecular targets of this compound include enzymes involved in cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxydec-2-enal: Another aldehyde with similar structural features but differing in the position of the hydroxyl group.
3-Hydroxydec-4-enoic acid: The oxidized form of 3-Hydroxydec-4-enal.
3-Hydroxydecane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its role in biological systems and potential therapeutic applications further distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
113366-15-7 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3-hydroxydec-4-enal |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-10(12)8-9-11/h6-7,9-10,12H,2-5,8H2,1H3 |
InChI-Schlüssel |
YXFPMDWQCGCYCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CC(CC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
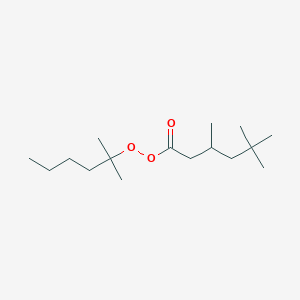
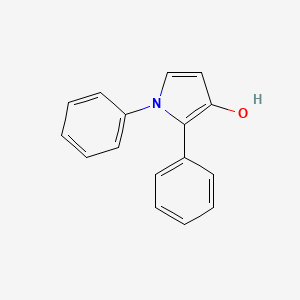
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
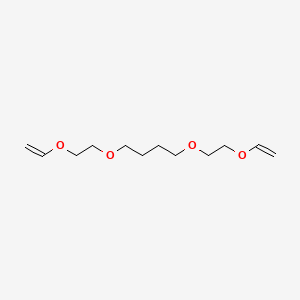
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
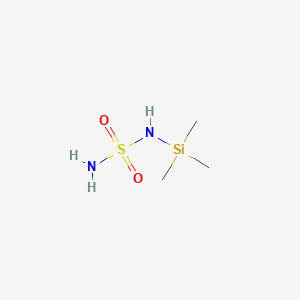
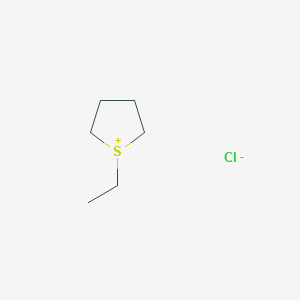


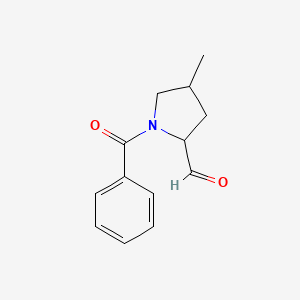
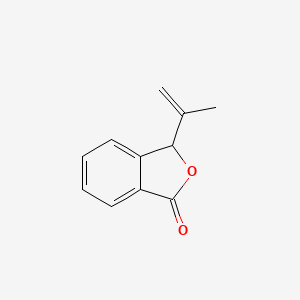
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
